![molecular formula C13H17BrO2 B13868420 Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate](/img/structure/B13868420.png)
Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate is an organic compound with a complex structure that includes a bromine atom, a methyl ester group, and a phenyl ring substituted with an isobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate typically involves the bromination of a precursor compound. One common method involves the bromination of 2-[4-(2-methylpropyl)phenyl]acetic acid, followed by esterification with methanol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Major Products
Nucleophilic Substitution: Products include substituted esters or alcohols depending on the nucleophile used.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products include oxidized phenyl derivatives such as quinones.
Applications De Recherche Scientifique
Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: It is a precursor in the synthesis of herbicides and pesticides.
Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate depends on its application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and ester group play crucial roles in its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-bromo-2-phenylacetate: Lacks the isobutyl group, making it less sterically hindered.
Ethyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate: Similar structure but with an ethyl ester group instead of a methyl ester.
2-Bromo-2-[4-(2-methylpropyl)phenyl]acetic acid: The carboxylic acid analog of the compound.
Uniqueness
Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate is unique due to the presence of the isobutyl group, which introduces steric hindrance and affects its reactivity. This structural feature can influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it a valuable intermediate in the synthesis of specialized molecules.
Propriétés
Formule moléculaire |
C13H17BrO2 |
|---|---|
Poids moléculaire |
285.18 g/mol |
Nom IUPAC |
methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate |
InChI |
InChI=1S/C13H17BrO2/c1-9(2)8-10-4-6-11(7-5-10)12(14)13(15)16-3/h4-7,9,12H,8H2,1-3H3 |
Clé InChI |
XRTIBXAHGXSXKR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile](/img/structure/B13868361.png)
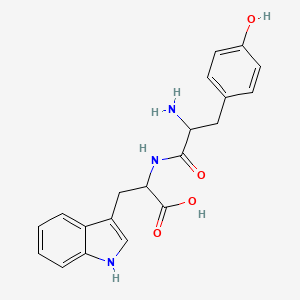
![N-[2-[2-Quinolyl]ethyl]succinimide](/img/structure/B13868379.png)
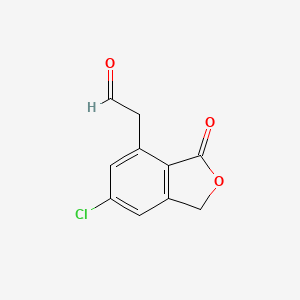
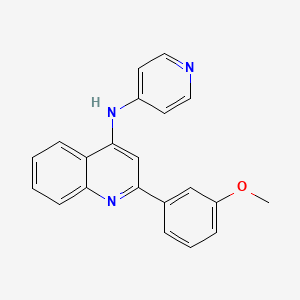
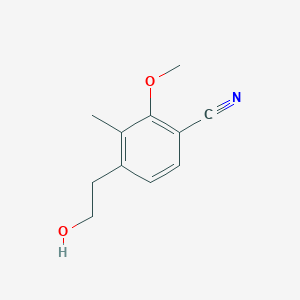
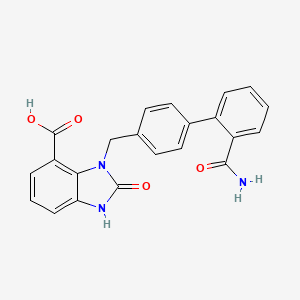
![(2R)-4-(3-chloropyridin-2-yl)-2-methyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide](/img/structure/B13868424.png)


